REACTION_CXSMILES
|
[F:1][C:2]1([F:13])[CH2:6][C:5](F)([F:7])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11].[H][H]>[C].[Pd]>[F:1][C:2]1([F:13])[CH2:6][CH:5]([F:7])[C:4]([F:9])([F:10])[C:3]1([F:11])[F:12] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(C(C(C1)(F)F)(F)F)(F)F)F
|
Name
|
palladium carbon
|
Quantity
|
2.12 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated at 30° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fifteen hours later when hydrogen consumption
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated
|
Type
|
ADDITION
|
Details
|
followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol
|
Type
|
CUSTOM
|
Details
|
The reaction solution was separated into two layers
|
Type
|
ADDITION
|
Details
|
the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2
|
Type
|
CUSTOM
|
Details
|
When hydrogen absorption
|
Type
|
WAIT
|
Details
|
was ceased 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
later, the reaction was terminated in the same manner
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Type
|
CUSTOM
|
Details
|
to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
FC1(C(C(C(C1)F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |